molecular formula C19H21ClN2O4S B2666042 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 1170650-54-0

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2666042
CAS No.: 1170650-54-0
M. Wt: 408.9
InChI Key: LOPYJHYRKICGIH-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a characterized small molecule inhibitor designed to target the AKT (Protein Kinase B) signaling pathway, a central node in cellular proliferation, survival, and metabolism. This tetrahydroquinoline-based sulfonamide compound acts as an allosteric inhibitor, binding to the PH domain of AKT and preventing its phosphorylation and full activation . The compound is of significant research value in oncology, particularly for investigating the role of hyperactive AKT in various cancers, including breast and prostate cancer, where it often contributes to tumor growth and resistance to chemotherapy. Researchers utilize this inhibitor in mechanistic studies to dissect AKT-dependent signaling cascades, to explore synthetic lethal interactions, and to evaluate its potential as a therapeutic target in preclinical in vitro and in vivo models. Its cell-permeable nature makes it a suitable tool for probing the physiological consequences of acute AKT inhibition in cell culture systems. The structural motif of this compound is covered in patents pertaining to AKT inhibitors for the treatment of hyperproliferative diseases .

Properties

IUPAC Name

3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13-5-8-16(11-17(13)20)27(24,25)21-15-7-6-14-4-3-9-22(18(14)10-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPYJHYRKICGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced through an acylation reaction using methoxyacetic anhydride or methoxyacetyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound can serve as a pharmacophore due to its ability to interact with various biological targets. Its structural characteristics suggest potential for development as an antibacterial agent by mimicking para-aminobenzoic acid, which is crucial for bacterial folate synthesis .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit antimicrobial properties. The sulfonamide group may enhance the compound's efficacy against specific pathogens, making it a candidate for treating infections .
  • Cancer Research : The unique structural features of this compound may allow for the development of anticancer agents. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Materials Science

  • Polymer Development : The compound's unique chemical properties could be utilized in creating new polymers or coatings. Its sulfonamide functionality may contribute to enhanced thermal stability and mechanical properties in polymer matrices.
  • Nanotechnology : The synthesis of nanoparticles using this compound as a precursor could lead to novel applications in drug delivery systems or as catalysts in chemical reactions due to its ability to form stable complexes with metal ions .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds related to this sulfonamide exhibited significant activity against Mycobacterium smegmatis and other bacterial strains, suggesting potential use as antibacterial agents .
  • Anticancer Properties : Research has indicated that derivatives similar to this compound can inhibit cancer cell lines effectively, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could allow it to interfere with folate synthesis in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Key Structural Differences

The compound 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide () serves as a primary comparator. Critical differences include:

Feature Target Compound Comparator Compound ()
Benzene substituents 3-chloro, 4-methyl 3-chloro, 4-fluoro
Tetrahydroquinoline substituent 1-(2-methoxyacetyl) 1-(propylsulfonyl)
Position of sulfonamide linkage 7-position of tetrahydroquinoline 6-position of tetrahydroquinoline

Implications of Substituent Variations

  • 4-Methyl vs. The fluoro group is electronegative, which may improve binding affinity to polar enzyme active sites but reduce membrane permeability .
  • 1-(2-Methoxyacetyl) vs. The propylsulfonyl group is bulkier and more polarizable, possibly enhancing solubility but increasing steric hindrance in target binding .
  • 6- vs. 7-Positional Attachment :
    • Positional isomerism may alter the spatial orientation of the sulfonamide group, affecting target engagement. For example, a 7-position linkage could enable better conformational alignment with enzyme catalytic sites compared to 6-position derivatives.

Physicochemical Properties

Property Target Compound (Predicted) Comparator Compound ()
Molecular Weight ~450 g/mol ~470 g/mol
LogP ~2.8 (moderate lipophilicity) ~3.1 (higher due to propylsulfonyl group)
Hydrogen Bond Acceptors 6 (sulfonamide, methoxy, carbonyl) 7 (sulfonamide, sulfonyl, fluoro)

Research Methodologies and Structural Analysis

Crystallographic techniques, such as those implemented in the SHELX program suite (), are critical for resolving the 3D conformation of such compounds. For example:

  • SHELXL : Used for refining small-molecule crystal structures, enabling precise determination of bond lengths and angles.
  • SHELXS/SHELXD : Employed for phase determination in structural studies, which could elucidate differences in the sulfonamide group’s orientation between positional isomers .

Biological Activity

The compound 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN2O3S
  • Molecular Weight : 364.86 g/mol
  • CAS Number : Not specified in the search results.

The compound features a chloro group, a sulfonamide moiety, and a tetrahydroquinoline structure, which are known to influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of folate synthesis in bacteria, which is crucial for their growth and replication.

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus25
P. aeruginosa100

These values suggest that the compound may possess comparable antimicrobial activity to other known sulfonamides .

Anticancer Activity

The tetrahydroquinoline scaffold is associated with various anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through different pathways:

  • Mechanism of Action :
    • Inhibition of cell proliferation.
    • Induction of apoptosis via mitochondrial pathways.

Research findings indicate that derivatives of tetrahydroquinoline can effectively inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM .

Case Studies

  • In vitro Studies :
    • A study investigated the cytotoxic effects of a related compound on HeLa cells, revealing an IC50 value of 15 µM. The study concluded that the compound induced cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis.
  • In vivo Studies :
    • Animal models treated with related sulfonamide compounds showed reduced tumor growth rates compared to controls. The mechanism was attributed to the inhibition of angiogenesis and enhanced apoptosis in tumor tissues .

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